molecular formula C24H20ClNO B12601021 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- CAS No. 872674-33-4

1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)-

Cat. No.: B12601021
CAS No.: 872674-33-4
M. Wt: 373.9 g/mol
InChI Key: QFMANJKVKCPBQA-UHFFFAOYSA-N
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Description

1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- is a complex organic compound with the molecular formula C21H16ClN. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a chlorine atom, a diphenylmethyl group, and an oxiranylmethyl group attached to the indole ring.

Preparation Methods

The synthesis of 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride. Finally, the oxiranylmethyl group can be added via an epoxidation reaction using an appropriate epoxidizing agent .

Chemical Reactions Analysis

1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with and modify biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- can be compared with other indole derivatives, such as:

    1H-Indole, 6-chloro-1-(diphenylmethyl)-: This compound lacks the oxiranylmethyl group, making it less reactive in certain chemical reactions.

    1H-Indole, 6-chloro-3-(oxiranylmethyl)-: This compound lacks the diphenylmethyl group, which may affect its biological activity and chemical reactivity.

    1H-Indole, 1-(diphenylmethyl)-3-(oxiranylmethyl)-: This compound lacks the chlorine atom, which may influence its chemical properties and reactivity.

The presence of the chlorine atom, diphenylmethyl group, and oxiranylmethyl group in 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

CAS No.

872674-33-4

Molecular Formula

C24H20ClNO

Molecular Weight

373.9 g/mol

IUPAC Name

1-benzhydryl-6-chloro-3-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C24H20ClNO/c25-20-11-12-22-19(13-21-16-27-21)15-26(23(22)14-20)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,21,24H,13,16H2

InChI Key

QFMANJKVKCPBQA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CN(C3=C2C=CC(=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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